Product packaging for 5-Isobutyl-1H-pyrazol-3-amine(Cat. No.:CAS No. 1000896-88-7)

5-Isobutyl-1H-pyrazol-3-amine

Cat. No.: B1290391
CAS No.: 1000896-88-7
M. Wt: 139.2 g/mol
InChI Key: QDBRDMCFYCUCPL-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core in Medicinal Chemistry and Organic Synthesis

The pyrazole nucleus is a cornerstone in drug discovery and development, with its derivatives exhibiting a broad spectrum of pharmacological activities. spast.orgresearchgate.net This includes applications as anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic agents. mdpi.commdpi.com The success of the pyrazole scaffold can be attributed to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. mdpi.com The structural rigidity and planarity of the pyrazole ring also contribute to its favorable binding characteristics.

Several blockbuster drugs feature a pyrazole core, highlighting its clinical importance. For instance, Celecoxib (B62257), a selective COX-2 inhibitor used to treat arthritis, and Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor for erectile dysfunction, both contain this heterocyclic system. tandfonline.com The synthetic accessibility and the ease with which the pyrazole ring can be functionalized further enhance its appeal to medicinal chemists. mdpi.com

In organic synthesis, pyrazoles serve as versatile intermediates for the construction of more complex molecular architectures. mdpi.com The reactivity of the pyrazole ring allows for a variety of chemical transformations, including electrophilic substitution, N-alkylation, and metal-catalyzed cross-coupling reactions. rsc.org These reactions enable the introduction of diverse functional groups, facilitating the generation of libraries of pyrazole derivatives for screening and optimization in drug discovery programs. mdpi.com

The synthesis of the pyrazole ring itself can be achieved through several established methods, most notably the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comwikipedia.orgslideshare.net This and other synthetic strategies provide chemists with a robust toolbox for accessing a wide range of substituted pyrazoles. organic-chemistry.orgacs.org

Overview of 5-Isobutyl-1H-pyrazol-3-amine Research Landscape

This compound is a specific pyrazole derivative that has garnered attention for its potential as a synthetic intermediate. Its structure features an isobutyl group at the 5-position and an amine group at the 3-position of the pyrazole ring. The presence of the primary amine group provides a key handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules.

Research on this compound and its analogs has primarily focused on their utility in medicinal chemistry. The isobutyl group can influence the compound's lipophilicity and steric profile, which in turn can affect its pharmacokinetic and pharmacodynamic properties. The amine group can be readily acylated, alkylated, or used in the formation of other functional groups, allowing for the exploration of a broad chemical space.

While specific, in-depth research on the standalone biological activities of this compound is not extensively documented in publicly available literature, its role as a precursor to other biologically active compounds is implied by its commercial availability and the general interest in aminopyrazole derivatives. mdpi.comsigmaaldrich.combldpharm.com For instance, aminopyrazoles are known to be key components in the development of kinase inhibitors, which are a major class of anticancer drugs. mdpi.com The structural motif of this compound provides a foundation for the design of such inhibitors.

The synthesis of derivatives from this compound can lead to compounds with a wide range of potential applications. For example, the amine group can be transformed into a variety of amides, sulfonamides, or ureas, each with distinct biological properties. The isobutyl group, while seemingly simple, can play a crucial role in directing the binding of the molecule to its target protein.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
Appearance Not specified
CAS Number 1000896-88-7

Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in medicinal chemistry and other fields. The versatility of the pyrazole scaffold, combined with the reactive handles present in this particular derivative, makes it a promising starting point for the discovery of new chemical entities with valuable properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3 B1290391 5-Isobutyl-1H-pyrazol-3-amine CAS No. 1000896-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylpropyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(2)3-6-4-7(8)10-9-6/h4-5H,3H2,1-2H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBRDMCFYCUCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000896-88-7
Record name 3-(2-methylpropyl)-1H-pyrazol-5-amine
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Chemical Reactivity and Derivatization Strategies of 5 Isobutyl 1h Pyrazol 3 Amine

Reactions of the Amine Functionality

The primary amine group at the C3 position of the pyrazole (B372694) ring is a potent nucleophile, readily participating in a variety of bond-forming reactions.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the amine group allows it to act as a strong nucleophile, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. These reactions are fundamental for introducing new side chains and modifying the compound's properties. A common example is the N-alkylation with alkyl halides, where the amine displaces a halide to form a secondary or tertiary amine, depending on the reaction conditions and stoichiometry. Such reactions allow for the introduction of various alkyl groups. smolecule.comsmolecule.com

Table 1: Examples of Nucleophilic Substitution Reactions

Reaction Type Reagent Example Product Type
N-Alkylation Alkyl Halide (e.g., CH₃I) Secondary or Tertiary Amine
N-Arylation Aryl Halide (e.g., C₆H₅Br) N-Aryl Amine

Acylation Reactions

Acylation of the amine group in aminopyrazoles is a straightforward and common derivatization method. The reaction with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of stable amide derivatives. smolecule.com These pyrazolyl amides are valuable intermediates in organic synthesis and are frequently explored for their potential biological activities. The reactivity of the amine allows for the introduction of a wide array of acyl groups, thereby enabling fine-tuning of the molecule's steric and electronic properties.

Condensation Reactions with Carbonyl Compounds

The primary amine of 5-isobutyl-1H-pyrazol-3-amine readily undergoes condensation reactions with the carbonyl group of aldehydes and ketones to form imines, commonly known as Schiff bases. smolecule.com This reaction is typically reversible and may require acidic or basic catalysis.

Furthermore, the aminopyrazole moiety is a key precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. When reacted with bifunctional electrophiles, such as β-dicarbonyl compounds or their synthetic equivalents, it can lead to the formation of bicyclic structures like pyrazolo[1,5-a]pyrimidines. researchgate.net These reactions proceed through an initial condensation followed by an intramolecular cyclization and aromatization, often with high regioselectivity. researchgate.net

Table 2: Condensation Reaction Outcomes

Carbonyl Reagent Reaction Conditions Product Class
Aldehyde / Ketone Acid/Base Catalysis Imine (Schiff Base)
β-Diketone Acetic Acid, Heat Pyrazolo[1,5-a]pyrimidine (B1248293)
Trichloroacetonitrile (B146778) / Hydrazine (B178648) Multi-step Pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Reactions Involving the Pyrazole Ring System

The pyrazole ring itself is an aromatic system that possesses unique reactivity, including tautomerism and susceptibility to electrophilic attack.

Tautomerism and Isomerism Considerations

N-unsubstituted pyrazoles, such as this compound, exist as a mixture of annular tautomers. nih.govmdpi.com This phenomenon, known as prototropic annular tautomerism, involves the migration of the proton between the two nitrogen atoms of the pyrazole ring. nih.gov Consequently, this compound is in equilibrium with its tautomer, 3-isobutyl-1H-pyrazol-5-amine.

The position of this equilibrium is sensitive to several factors, including the nature of other substituents on the ring, the physical state (solid or solution), and the solvent environment. nih.gov In the solid state, one tautomer is often predominantly favored to maximize stabilizing interactions like intermolecular hydrogen bonding. nih.govnih.gov For instance, studies on similar 3(5)-aminopyrazoles have shown that the tautomeric preference can be influenced by the formation of hydrogen-bonded dimers or trimers in the crystal lattice. nih.gov In solution, the tautomeric ratio can shift based on the solvent's polarity and its ability to form hydrogen bonds. nih.gov

Table 3: Factors Influencing Tautomeric Equilibrium of 3(5)-Aminopyrazoles

Condition Influencing Factor Predominant Form
Solid State Crystal packing, intermolecular H-bonds Often a single, stable tautomer. nih.gov
Solution (CDCl₃) Intramolecular interactions Equilibrium of tautomers. nih.gov
Solution (DMSO) Solvent polarity and H-bonding capacity Equilibrium can shift compared to less polar solvents. nih.gov

Electrophilic Aromatic Substitution

The pyrazole ring is considered an electron-rich aromatic system and is thus susceptible to electrophilic aromatic substitution (EAS). vulcanchem.com The presence of the activating amino group at position 3 (and 5 via tautomerism) and the alkyl group at position 5 (or 3) influences the position of substitution. Generally, electrophilic attack is directed to the C4 position, which is activated by both the amine and the adjacent ring nitrogens. vulcanchem.com

Common EAS reactions such as sulfonation, nitration, and halogenation can be performed on the pyrazole ring under appropriate conditions. vulcanchem.commasterorganicchemistry.com For example, sulfonation has been shown to occur at the C-4 position on related pyrazole derivatives. The choice of reagents and reaction conditions is crucial to achieve selective substitution on the ring without affecting the amine functionality.

Table 4: Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

Reaction Typical Reagent Expected Position of Substitution
Sulfonation H₂SO₄/SO₃ C4-position.
Nitration HNO₃/H₂SO₄ C4-position
Bromination Br₂ / Acetic Acid C4-position
Chlorination Cl₂ / Lewis Acid C4-position

Formation of Condensed Heterocycles

The fusion of a second heterocyclic ring onto the pyrazole core of 5-aminopyrazoles is a common and valuable strategy for generating structurally complex molecules with diverse applications. 5-Aminopyrazoles possess three primary nucleophilic sites: the 5-amino group (5-NH2), the pyrazole ring nitrogen at position 1 (N1), and the carbon at position 4 (C4). The general order of nucleophilicity is the exocyclic amino group being the most reactive, followed by the N1 nitrogen, and then the C4 carbon. This differential reactivity is exploited in reactions with bi-electrophiles to selectively construct various fused ring systems.

The synthesis of pyrazolo[1,5-a]pyrimidines is one of the most explored derivatizations of 5-aminopyrazoles. This bicyclic system is typically formed through the reaction of a 5-aminopyrazole with a 1,3-dielectrophilic species. Common reagents for this transformation include β-diketones, β-ketoesters, β-enaminones, and α,β-unsaturated carbonyl compounds. nih.govrsc.org

The general mechanism involves an initial condensation between the highly nucleophilic 5-amino group of the pyrazole and one of the electrophilic centers of the reaction partner. This is followed by an intramolecular cyclization, where the N1 nitrogen of the pyrazole ring attacks the second electrophilic center, leading to the formation of the fused pyrimidine (B1678525) ring after a subsequent dehydration step. The reaction is often catalyzed by an acid. semanticscholar.org

While no specific examples utilizing this compound were identified in the surveyed literature, the following table presents representative examples of pyrazolo[1,5-a]pyrimidine synthesis from various 5-aminopyrazoles, illustrating the general applicability of this reaction.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles

5-Aminopyrazole Derivative 1,3-Dielectrophile Reaction Conditions Product Yield (%) Reference
5-Amino-3-(arylamino)-1H-pyrazole-4-carbonitrile Ethyl butyrylacetate H₂SO₄, AcOH, RT 2-(Arylamino)-5-propyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile 87-95 semanticscholar.org
3-Methyl-1H-pyrazol-5-amine β-Enaminone Microwave, 180 °C or Acetic Acid, reflux 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidine 80-96 rsc.org
3-Substituted-5-amino-1H-pyrazoles 2-Acetylcyclopentanone Not specified Cyclopentapyrazolo[1,5-a]pyrimidine Good nih.gov

This table presents data for structurally related 5-aminopyrazoles to illustrate the general synthetic routes, as specific examples for this compound were not found in the searched literature.

Beyond the pyrazolo[1,5-a]pyrimidines, 5-aminopyrazoles serve as precursors to a wide array of other fused heterocyclic systems. The specific product formed is dependent on the nature of the bielectrophilic partner and the reaction conditions, which can be tuned to favor cyclization involving different nucleophilic sites of the aminopyrazole.

A notable example is the synthesis of pyrazolo[3,4-b]pyridines . This isomer is typically formed when the cyclization involves the C4 carbon of the pyrazole ring instead of the N1 nitrogen. The reaction of a 5-aminopyrazole with α,β-unsaturated ketones, for instance, can lead to the formation of a pyridine (B92270) ring fused to the pyrazole. mdpi.commdpi.com The mechanism is thought to proceed via a Michael addition of the C4 carbon to the unsaturated system, followed by cyclization and aromatization. mdpi.com Multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound are also a common strategy to access this scaffold. smolecule.com

Although the literature search did not yield specific examples starting from this compound, the general reactivity of 5-aminopyrazoles in forming these systems is well-established.

Table 2: Synthesis of Other Fused Ring Systems from 5-Aminopyrazoles

5-Aminopyrazole Derivative Reagent(s) Fused System Reaction Conditions Yield (%) Reference
5-Amino-1-phenyl-pyrazole α,β-Unsaturated ketones Pyrazolo[3,4-b]pyridine ZrCl₄, EtOH/DMF, 95 °C, 16 h Not specified mdpi.com
5-Aminopyrazole, Aldehyde, β-Ketonitrile β-Ketonitrile, Aldehyde Pyrazolo[3,4-b]pyridine Et₃N, DMF, 90 °C, 16 h, then NaNO₂, AcOH Not specified beilstein-journals.org

This table showcases the synthesis of other fused heterocycles from various 5-aminopyrazoles to demonstrate the versatility of this class of compounds. Specific derivatizations of this compound were not found in the reviewed sources.

Other fused systems that have been synthesized from 5-aminopyrazoles include pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyrazines, and pyrazolo[1,5-a]-1,3,5-triazines, further highlighting the synthetic utility of this class of compounds. beilstein-journals.org

Pharmacological and Biological Investigations of 5 Isobutyl 1h Pyrazol 3 Amine and Its Derivatives

In Vitro Biological Activity Studies

Anticancer Potential

Derivatives of 5-aminopyrazole have been identified as promising agents in the field of oncology. dntb.gov.ua The structural features of these compounds allow for modifications that can enhance their anti-proliferative and cytotoxic effects against various cancer cells. dntb.gov.uanih.gov

Pyrazole (B372694) derivatives have demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis, a programmed cell death pathway that is often dysregulated in cancer. nih.govnih.gov Studies on various pyrazole compounds have shown that they can trigger apoptosis through both intrinsic and extrinsic pathways. jpp.krakow.pl This can involve the activation of caspases, key enzymes in the apoptotic process, and the modulation of pro-apoptotic and anti-apoptotic proteins. jpp.krakow.plsemanticscholar.org For instance, certain pyrazole derivatives have been observed to cause nuclear fragmentation and chromatin condensation, which are characteristic features of apoptosis. jpp.krakow.pl The induction of apoptosis is a critical mechanism for the anticancer activity of these compounds. mdpi.comresearchgate.net

Some pyrazole derivatives have been shown to arrest the cell cycle at different phases, such as the G2/M or S phase, thereby preventing cancer cell proliferation. mdpi.comnih.gov The ability of these compounds to interfere with the cell cycle further contributes to their anticancer potential.

A significant aspect of the anticancer activity of pyrazole derivatives lies in their ability to inhibit various protein kinases, which are crucial regulators of cell signaling pathways often implicated in cancer development and progression. nih.gov

RET Kinase: The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase, and its mutations are associated with several types of cancer. nih.gov A pyrazolo[3,4-d]pyrimidin-3-yl phenylacetamide derivative featuring a 1-isobutyl N-alkyl group (compound 8r ) was investigated for its kinase inhibitory activity. This specific derivative demonstrated greater inhibition of TRKA over RET kinase, although it exhibited poor cellular activity. nih.gov In contrast, other 5-aminopyrazole-4-carboxamide analogs have been identified as potent and specific RET kinase inhibitors. nih.gov

CompoundTarget KinaseActivityReference
Pyrazolo[3,4-d]pyrimidin-3-yl phenylacetamide derivative with 1-isobutyl N-alkyl group (8r)RET, TRKAGreater inhibition of TRKA over RET; poor cellular activity. nih.gov

Aurora A/B Kinase: Aurora kinases are essential for cell division, and their overexpression is common in many cancers. medchemexpress.comnih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a key structural feature in some pyrazole derivatives, is also found in the Aurora kinase inhibitor tozasertib. nih.gov Various pyrazole-containing compounds have been developed as potent inhibitors of Aurora A and B kinases. researchgate.netmdpi.comadooq.com

BRAF: The BRAF gene is part of a signaling pathway that controls cell growth, and mutations in this gene are frequently found in melanoma and other cancers. nih.gov Pyrazole derivatives have been explored as inhibitors of BRAF, particularly the V600E mutant form. nih.govnih.gov

The anticancer potential of pyrazole derivatives has been evaluated against a variety of human cancer cell lines. srrjournals.com These studies have demonstrated the cytotoxic and anti-proliferative effects of these compounds across different cancer types. nih.govnih.gov

For example, various 5-aminopyrazole derivatives have shown inhibitory activity against breast cancer cell lines, such as MCF-7 and SK-BR-3. nih.govnih.gov Other studies have reported the efficacy of pyrazole compounds against colon cancer cell lines (e.g., HT29), lung cancer cells, and others. jpp.krakow.plmdpi.com The specific activity often depends on the substitutions on the pyrazole ring, highlighting the importance of structure-activity relationship studies in developing targeted anticancer agents. dntb.gov.ua

Pyrazole Derivative ClassCancer Cell Line(s)Observed Effect
5-Aminopyrazole derivativesBreast cancer (MCF-7, SK-BR-3)Inhibition of cell growth
Tosyl-substituted pyrazolesColon cancer (HT29)Cytotoxicity and apoptosis induction
General pyrazole derivativesVarious (e.g., lung, prostate)Anti-proliferative and cytotoxic activity

Anti-inflammatory Properties

The pyrazole nucleus is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com This has spurred ongoing research into new pyrazole derivatives with potent anti-inflammatory activity. mdpi.comnih.gov

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to modulate key inflammatory pathways. mdpi.com This can involve the inhibition of enzymes such as cyclooxygenases (COX), which are central to the production of pro-inflammatory prostaglandins. mdpi.com Some pyrazole compounds have been found to inhibit both the exudative and proliferative phases of inflammation. nih.gov Research in this area continues to explore the potential of novel pyrazole derivatives to offer safer and more effective anti-inflammatory therapies. mdpi.com

Potential as COX-2 Inhibitors

The pyrazole scaffold is a cornerstone in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a key strategy in creating anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional NSAIDs. jst.go.jp The well-known anti-inflammatory drug Celecoxib (B62257), for instance, features a pyrazole core. nih.gov Research has shown that various substituted pyrazole derivatives exhibit significant and selective COX-2 inhibitory potential. nih.govnih.gov

Studies have explored how different functional groups on the pyrazole ring influence this inhibitory activity. For example, certain 1,3,4-trisubstituted pyrazole derivatives have been identified as selective COX-2 inhibitors. nih.gov The introduction of a sulfonamide moiety, as seen in compounds like Celecoxib and the experimental compound AD 532, is a common strategy to achieve COX-2 selectivity. nih.gov Molecular docking studies often reveal that the pyrazole core and its substituents fit into the active site of the COX-2 enzyme, forming crucial interactions that block its function. nih.gov

Table 1: Examples of Pyrazole Derivatives as COX-2 Inhibitors

Compound/Derivative ClassKey FindingsSelectivity Index (SI)Reference
Pyrazole-thiourea-benzimidazole hybridsExhibited potent COX-2 inhibition with IC50 values in the nanomolar range.High nih.gov
Chalcone substituted pyrazolesCompound 6e showed comparable inhibition percentage to celecoxib and a high selectivity index.215.44 nih.gov
PyrazolylbenzyltriazolesDemonstrated moderate to strong inhibitory activity against COX-2.>70% inhibition nih.gov
FR140423A pyrazole derivative found to be 150 times more selective for COX-2 than COX-1.~150 nih.gov

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.govmdpi.com The natural pyrazole C-glycoside, pyrazofurin, for example, is known for its wide-ranging antimicrobial and antiviral effects. nih.gov The versatility of the pyrazole ring allows for the synthesis of numerous derivatives with potential applications against various pathogens.

Substituted pyrazoles have been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that certain 5-amino functionalized pyrazole derivatives exhibit moderate activity against multidrug-resistant (MDR) clinical isolates, particularly of the Staphylococcus genus. nih.gov Some derivatives have also shown promise against Mycobacterium tuberculosis, including MDR strains. nih.gov The antibacterial efficacy can be influenced by the nature and position of substituents on the pyrazole ring. nih.gov For instance, research on 1,3,5-trisubstituted pyrazole derivatives indicated that some compounds showed manifest antimicrobial activity against all tested bacterial species.

Table 2: Antibacterial Activity of Selected Pyrazole Derivatives

Derivative ClassBacterial Strain(s)Activity NotedReference
5-amino functionalized pyrazoles (Compound 3c, 4b)MDR Gram-positive species (e.g., Staphylococcus)Moderate activity (MICs = 32–64 µg/mL). nih.gov nih.gov
5-amino functionalized pyrazoles (Compound 4a)Mycobacterium tuberculosis (including MDR strains)Moderate activity. nih.gov nih.gov
1,3,5-trisubstituted pyrazoles (Compound 2d)Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilisPromising activity against all tested species.

The antifungal potential of pyrazole derivatives is also well-documented, with many commercial fungicides containing a pyrazole moiety. nih.gov These compounds have been tested against a variety of phytopathogenic fungi. nih.gov Research has indicated that modifications, such as introducing isothiocyanate and carboxamide groups to the 5-position of the pyrazole ring, can enhance antifungal activity. researchgate.net For example, certain pyrazole carboxamides displayed notable in vitro activity against fungi like Alternaria porri and Rhizoctonia solani. nih.gov One isoxazole (B147169) pyrazole carboxylate derivative, 7ai, showed particularly significant antifungal activity against R. solani. nih.gov

Table 3: Antifungal Activity of Selected Pyrazole Derivatives

Derivative ClassFungal Strain(s)Activity NotedReference
Pyrazole carboxamides (e.g., 7af, 7bc)Alternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solaniRemarkable antifungal activity. nih.gov nih.gov
Isoxazolol pyrazole carboxylate (7ai)Rhizoctonia solaniSignificant activity with an EC50 value of 0.37 μg/mL. nih.gov nih.gov
Pyrazole analogues with p-trifluoromethylphenyl moiety (Compound 26)B. cinerea, R. solani, V. mali, T. cucumeris, F. oxysporum, F. graminearumHighest activity among tested compounds, with EC50 values ranging from 1.638 to 6.986 μg/mL. researchgate.net researchgate.net
1,3,5-trisubstituted pyrazoles (Compound 2b)Candida albicansPromising activity.

Other Potential Biological Activities

Beyond their anti-inflammatory and antimicrobial properties, pyrazole-based compounds have been investigated for a range of other biological activities.

Potassium Channel Activators : A novel series of 1H-pyrazol-5-yl-2-phenylacetamides has been identified as potent G protein-gated inwardly-rectifying potassium (GIRK, Kir3) channel activators. nih.gov These compounds display nanomolar potency for GIRK1/2 channels, which are potential therapeutic targets for numerous indications. nih.gov Potassium channel openers work by hyperpolarizing smooth muscle cells, leading to relaxation and vasodilation, making them useful in treating conditions like hypertension. cvpharmacology.com

Antidiabetic : Pyrazole derivatives represent a class of compounds investigated as potential antidiabetic agents. nih.gov They have been reported to act through various mechanisms, including as agonists at peroxisome proliferator-activated receptor-gamma (PPARgamma) and as inhibitors of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion. nih.govresearchgate.netmdpi.com Some pyrazole-based derivatives have shown significant anti-diabetic potency in preclinical studies. ekb.eg

Analgesic : The analgesic properties of pyrazole derivatives are often linked to their anti-inflammatory activity, particularly the inhibition of COX enzymes. jst.go.jpnih.gov Compounds that inhibit prostaglandin (B15479496) production effectively reduce inflammatory pain. nih.gov For instance, a novel pyrazole derivative, FR140423, not only acted as a selective COX-2 inhibitor but also demonstrated potent anti-hyperalgesic effects in animal models, suggesting a strong potential for pain management. nih.gov Some pyrazolone (B3327878) derivatives have shown significant analgesic activities in both tail-flick and acetic acid-induced writhing tests. nih.gov

Antiviral : The pyrazole scaffold is present in molecules with known antiviral capabilities. nih.gov Pyrazofurin, a naturally occurring pyrazole, has potent activity against several viruses. nih.gov This has spurred further investigation into synthetic pyrazole derivatives as potential antiviral agents. nih.gov

Mechanism of Action Studies

Understanding how these compounds exert their effects at a molecular level is crucial for drug development. This involves identifying and validating their specific biological targets.

Molecular Target Identification and Validation

The identification of molecular targets for pyrazole derivatives often involves a combination of computational and experimental methods.

Enzyme Inhibition : For their anti-inflammatory effects, the primary targets are the COX-1 and COX-2 enzymes. nih.gov In vitro enzyme assays are used to determine the inhibitory concentration (IC50) and selectivity of the compounds. nih.govnih.gov Molecular docking studies further validate these findings by simulating the binding of the pyrazole derivative into the active site of the enzyme, identifying key interactions. nih.gov For antimicrobial activity, glucosamine-6-phosphate synthase (GlcN-6-P) has been identified as a potential target. In the context of antidiabetic activity, enzymes such as α-amylase and α-glucosidase are key targets. mdpi.com

Receptor Binding and Channel Modulation : For activities like potassium channel activation, the targets are specific ion channels, such as the GIRK channels. nih.gov Techniques like thallium flux assays are used to measure the activation of these channels in the presence of the compound. nih.gov In antidiabetic research, nuclear receptors like PPARgamma are identified as targets, with docking studies helping to elucidate the ligand-receptor interactions. nih.gov

Kinase Inhibition : The pyrazole core is also a recognized pharmacophore for kinase inhibitors. nih.gov Structure-based design has led to the development of pyrazole-based compounds that target specific kinases, such as those in the understudied PCTAIRE family (e.g., CDK16). nih.gov Target engagement and selectivity are often assessed using methods like differential scanning fluorimetry (DSF), which measures the thermal stabilization of a protein upon ligand binding. nih.gov

These validation methods, from in vitro assays to in silico modeling, are essential for confirming the mechanism of action and advancing the development of pyrazole-based therapeutic agents.

Receptor Binding Studies

Derivatives of the 5-isobutyl-1H-pyrazol-3-amine scaffold have been investigated for their affinity to various receptors, demonstrating that structural modifications significantly influence binding and selectivity. Notably, studies on related pyrazole carboxamides have elucidated their interactions with cannabinoid receptors. The affinity for human cannabinoid receptors 1 (hCB1) and 2 (hCB2) is highly dependent on the nature of the substituents at positions 1, 3, and 5 of the pyrazole core.

For instance, 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides bearing 2,4-dichlorophenyl or 2,4-difluorophenyl groups at the N1-position of the pyrazole ring generally exhibit greater selectivity for the hCB1 receptor. The substituent on the 3-carboxamide moiety also plays a critical role; an N-cyclohexyl group, particularly when paired with a 3,4-dichlorophenyl group at N1, was found to be a key determinant for hCB2 selectivity. One of the most potent hCB1 ligands from a studied series, derivative 30 , demonstrated a Kᵢ value of 5.6 nM and acted as an inverse agonist. Molecular modeling suggested that this high affinity is partly due to a hydrogen-bond interaction between the carboxamide's carbonyl oxygen and the K3.28(192) residue of the receptor. This interaction is believed to stabilize the inactive state of the receptor, contributing to the inverse agonist activity.

These findings underscore the pyrazole core as a versatile scaffold for designing receptor-selective ligands. The specific nature and placement of substituents allow for the fine-tuning of binding affinities and functional activities at different receptor subtypes.

Enzyme Inhibition Kinetics

The 3-aminopyrazole (B16455) scaffold, central to this compound, is a well-established pharmacophore in the design of potent enzyme inhibitors, particularly targeting protein kinases. Kinases are a large family of enzymes crucial for cellular signal transduction, and their dysregulation is implicated in diseases like cancer. Derivatives based on this scaffold have shown significant inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinase (JNK), and Akt kinase.

Research into N-(1H-pyrazol-3-yl)pyrimidine-4-amine derivatives has identified compounds with high potency for CDKs. For example, a lead structure in one study demonstrated potent inhibition of CDK2 and CDK5 with Kᵢ values of 4.6 nM and 27.6 nM, respectively. Further optimization led to derivatives with excellent cellular activity on CDK16, with EC₅₀ values ranging from 33.0 to 124.0 nM. Similarly, a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were developed as selective inhibitors of JNK3, a target for neurodegenerative diseases. One of the most active compounds in this series, (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile , exhibited an IC₅₀ value of 227 nM against JNK3.

The inhibitory concentration (IC₅₀) values, which measure the concentration of an inhibitor required to reduce enzyme activity by 50%, are a key metric in these studies. The data highlight the potential of this chemical class to produce highly potent and selective enzyme inhibitors.

Table 1: Enzyme Inhibition Data for Selected Pyrazole Derivatives
Compound ClassTarget EnzymeInhibition Value (IC₅₀/EC₅₀/Kᵢ)Reference
3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazoleJNK3227 nM (IC₅₀)
N-(1H-pyrazol-3-yl)pyrimidine-4-amineCDK24.6 nM (Kᵢ)
N-(1H-pyrazol-3-yl)pyrimidine-4-amineCDK527.6 nM (Kᵢ)
N-(1H-pyrazol-3-yl)pyrimidine-4-amineCDK1633.0 - 124.0 nM (EC₅₀)
3,5-disubstituted pyrazoleCDK224 nM (IC₅₀)
3,5-disubstituted pyrazoleCDK523 nM (IC₅₀)
Pyrazole-based Akt inhibitorAkt161 nM (IC₅₀)

Signaling Pathway Modulation

Derivatives of this compound are capable of modulating key intracellular signaling pathways, largely through their action as kinase inhibitors. The inhibition of enzymes like Akt, JNK, and CDKs directly interferes with the signal transduction cascades they regulate, such as the PI3K-Akt-mTOR and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are fundamental to cellular processes including proliferation, apoptosis, and differentiation. For example, by inhibiting Akt, pyrazole derivatives can downregulate the phosphorylation of its substrates, thereby impeding signals that promote cell survival and growth.

Beyond kinase-mediated pathways, pyrazole derivatives have also been identified as modulators of the Wnt signaling pathway. The Wnt pathway is crucial during embryonic development and for adult tissue maintenance; its abnormal activation is a hallmark of numerous cancers. Certain pyrazole compounds have been developed as inhibitors of the Wnt pathway, showing potential as anti-cancer agents, particularly for cancers that rely on this signaling route for growth and survival. These inhibitors can act on various components of the pathway, helping to restore normal cellular regulation. The ability of these small molecules to modulate such critical pathways makes them valuable tools for research and potential therapeutic leads.

Structure-Activity Relationship (SAR) Analysis

Impact of Substituents on Biological Potency

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring and its appended functionalities. Structure-activity relationship (SAR) studies have revealed that even minor chemical modifications can lead to significant changes in potency and selectivity. For example, in a series of antiproliferative 5-aminopyrazole derivatives, the presence of electron-withdrawing groups on attached phenyl rings was found to be beneficial for activity, whereas electron-donating groups tended to reduce potency.

Role of the Isobutyl Group

The isobutyl group at the C5 position of the this compound core primarily influences the compound's lipophilicity and steric profile, which are crucial for its interaction with biological targets. Alkyl substituents at this position engage in hydrophobic interactions within the binding pockets of enzymes and receptors. The size, shape, and flexibility of the alkyl group determine the quality of the fit into these pockets, thereby affecting binding affinity and biological potency.

SAR studies on related 3,5-disubstituted pyrazole kinase inhibitors have demonstrated the importance of the C5 substituent's size. In one study, a cyclobutyl group was found to be more effective for antiproliferative activity than other alkyl groups like methyl, isopropyl, or cyclopropyl. This suggests that there is an optimal size and conformation for the C5 substituent to fit into the hydrophobic pocket of the target kinase. The isobutyl group, being a branched and moderately sized alkyl chain, provides a specific steric footprint that can be advantageous for binding to certain targets by occupying available hydrophobic space without causing steric clashes. Its flexibility allows for conformational adjustments that can optimize van der Waals contacts within the binding site.

Importance of the Amine Functionality

The amine group at the C3 position is a critical functional group that often dictates the mechanism of action for this class of compounds, particularly as kinase inhibitors. The 3-aminopyrazole moiety is considered a "privileged scaffold" in medicinal chemistry because the amino group can act as a key hydrogen bond donor. This interaction is fundamental for anchoring the inhibitor to the "hinge region" of the ATP-binding pocket of many protein kinases.

Molecular docking studies have repeatedly shown that the hydrogen atoms of the 3-amino group form one or two crucial hydrogen bonds with backbone carbonyls or side chains of amino acid residues in the hinge region, such as methionine or glutamic acid. This bidentate or monodentate hydrogen bonding pattern mimics the interaction of the adenine (B156593) portion of ATP, allowing these compounds to act as competitive inhibitors. For instance, in JNK3 inhibitors, the amino pyrimidine (B1678525) part of the molecule forms two hydrogen bonds with Met149 in the hinge region. The presence and correct orientation of this amine functionality are therefore essential for high-affinity binding and potent inhibition of the target kinase.

Pyrazole Ring Modifications

The structural integrity of the pyrazole ring is a cornerstone of the pharmacological activity observed in many of its derivatives. However, strategic modifications to this core heterocycle, through bioisosteric replacement or fusion with other ring systems, have emerged as a powerful strategy to refine and enhance biological activities, selectivity, and pharmacokinetic profiles. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, can lead to compounds with improved therapeutic characteristics.

One of the most explored modifications involves the fusion of the pyrazole ring with a pyrimidine ring to form pyrazolo[1,5-a]pyrimidines. nih.gov This fused heterocyclic system is a bioisostere of purine (B94841) and can mimic adenine, the core component of adenosine (B11128) triphosphate (ATP). researchgate.net Consequently, many pyrazolo[1,5-a]pyrimidine (B1248293) derivatives act as ATP-competitive inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. nih.govrsc.org The synthesis of these compounds often involves the reaction of 3-aminopyrazole precursors with various 1,3-bielectrophilic compounds. nih.gov

Research into pyrazolo[1,5-a]pyrimidines has demonstrated their potent inhibitory activity against a range of protein kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and B-Raf. nih.gov Structure-activity relationship (SAR) studies have highlighted that the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine scaffold are crucial for their inhibitory potency and selectivity. nih.govmdpi.com For instance, the introduction of an amide bond at the third position and specific substitutions at the fifth position of the pyrazolo[1,5-a]pyrimidine ring have been shown to significantly enhance the inhibition of Tropomyosin receptor kinase (Trk) A. mdpi.com

Beyond fused systems, the entire pyrazole ring can be replaced by other five-membered heterocycles in an effort to modulate biological activity. Thiazoles, triazoles, and imidazoles have been investigated as bioisosteres for the 1,5-diarylpyrazole motif. acs.org These replacements have yielded compounds that retain the desired antagonistic activity at cannabinoid receptors (CB1), demonstrating that the core pyrazole structure is not immutable for activity. acs.org Molecular modeling studies have shown a close three-dimensional structural overlap between these imidazole-based antagonists and their pyrazole-based counterparts, providing a rationale for their comparable biological effects. acs.org

The strategic replacement of the pyrazole ring can also address issues such as metabolic stability and off-target effects. For example, in the development of kinase inhibitors, replacing a phenyl ring with a more polar heterocycle like pyrazole has been shown to improve potency. nih.gov Conversely, in some contexts, replacing the pyrazole ring itself with other heterocycles can mitigate unwanted interactions, such as inhibition of cytochrome P450 enzymes. cambridgemedchemconsulting.com

The following table summarizes the key findings from studies involving modifications to the pyrazole ring:

Original Scaffold Modified Scaffold Key Findings Therapeutic Target/Application
PyrazolePyrazolo[1,5-a]pyrimidineActs as an ATP-competitive inhibitor by mimicking adenine. nih.govresearchgate.netProtein Kinase Inhibition (e.g., for cancer treatment) nih.gov
1,5-DiarylpyrazoleThiazole, Triazole, ImidazoleThese bioisosteres retain CB1 receptor antagonistic activity. acs.orgCannabinoid Receptor Modulation acs.org
PyrazoleVarious HeterocyclesCan improve metabolic stability and reduce off-target effects like CYP inhibition. cambridgemedchemconsulting.comGeneral Drug Design and Optimization

These investigations underscore the versatility of the pyrazole scaffold in medicinal chemistry. While the core pyrazole ring is often essential for the observed biological activity, its thoughtful modification or replacement with suitable bioisosteres provides a valuable avenue for the optimization of lead compounds and the development of new therapeutic agents with enhanced efficacy and safety profiles.

Computational and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is frequently employed to understand how a small molecule ligand, such as 5-Isobutyl-1H-pyrazol-3-amine, might interact with a biological target, typically a protein receptor. The 3-aminopyrazole (B16455) scaffold is recognized as a valuable framework in medicinal chemistry, often serving as a "hinge binder" in kinase inhibitors. nih.gov

The specific interactions between a ligand and a protein are crucial for its biological activity. For aminopyrazole derivatives, these interactions are well-documented across various protein targets. The 3-amino group and the pyrazole (B372694) ring nitrogens are key features that frequently participate in hydrogen bonding with the protein's active site.

Hydrogen Bonding : The 3-amino group of the pyrazole ring is a critical hydrogen bond donor. In studies of aminopyrazole-based kinase inhibitors, this group commonly forms hydrogen bonds with the backbone residues in the "hinge region" of the kinase, mimicking the interaction of ATP. nih.gov Similarly, one of the pyrazole ring's nitrogen atoms can act as a hydrogen bond acceptor.

Hydrophobic Interactions : The isobutyl group at the 5-position is expected to contribute significantly to the binding through hydrophobic (van der Waals) interactions. Docking studies of pyrazole derivatives targeting NADPH oxidase 2 (NOX2) have shown that pyrazole groups can form hydrophobic interactions with residues like Leucine and Phenylalanine. nih.gov The isobutyl moiety of this compound would likely occupy a lipophilic pocket within a target's binding site, enhancing binding affinity. In studies on Fibroblast Growth Factor Receptor (FGFR) inhibitors, introducing small alkyl groups like isopropyl at the 5-position of the pyrazole ring led to a notable increase in potency, underscoring the importance of this interaction. nih.gov

Pi-Stacking : The pyrazole ring itself can engage in π-π stacking or π-alkyl interactions with aromatic residues such as Phenylalanine, Tyrosine, or Histidine in the active site. nih.gov

A hypothetical summary of likely interactions for this compound, based on related compounds, is presented below.

Interaction TypeMoiety of this compoundPotential Interacting Protein Residues
Hydrogen Bond (Donor)3-Amino Group (-NH2)Alanine, Aspartate, Glutamate (Backbone Carbonyls)
Hydrogen Bond (Acceptor)Pyrazole Ring NitrogenLysine, Serine (Side-Chain Hydroxyls/Amines)
Hydrophobic/van der Waals5-Isobutyl GroupLeucine, Valine, Isoleucine, Phenylalanine
Pi-Stacking/Pi-AlkylPyrazole RingPhenylalanine, Tyrosine, Histidine

Binding affinity quantifies the strength of the interaction between a ligand and its receptor. In molecular docking, this is estimated using scoring functions, which calculate a value often expressed as a binding energy (e.g., in kcal/mol) or a docking score. A more negative value typically indicates a stronger predicted binding interaction. mdpi.com

Studies on various pyrazole derivatives have reported a wide range of binding affinities depending on the specific protein target and the substitution patterns on the pyrazole core. For example, in a study of pyrazole-carboxamides as carbonic anhydrase inhibitors, the most active compounds showed high binding affinities for the target receptors. nih.gov Another study on pyrazole hybrid chalcones as tubulin polymerization inhibitors reported binding energies ranging from -48.34 to -91.43 Kcal/mol. mdpi.com The affinity of pyrazole compounds for the CYP2E1 enzyme was found to improve significantly with the introduction of a methyl group at the C3 or C4 positions. nih.gov Given these precedents, the combination of a hydrogen-bonding amino group and a hydrophobic isobutyl group in this compound suggests it could exhibit significant binding affinity for appropriate protein targets.

Pyrazole Derivative ClassTarget ProteinReported Binding Affinity / ScoreReference
Pyrazole Hybrid ChalconesTubulin-48.34 to -91.43 Kcal/mol mdpi.com
Pyrazolyl-thiazolinone DerivativesEGFR KinaseGood binding energy and dock scores ijsdr.org
1,3-Diphenyl-1H pyrazole hybridsCancer CellsHigh cytotoxicity and selectivity mdpi.com

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. eurasianjournals.com These methods provide fundamental insights into a molecule's properties based on its electron density.

A key aspect of this analysis is the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive. nih.gov

DFT studies on various pyrazole derivatives have been performed to understand their electronic properties. For instance, a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO energy gap of approximately 4.458 eV, indicating high electronic stability. nih.gov Another DFT analysis of a different pyrazole derivative reported a HOMO energy of -6.646 eV and a LUMO energy of -1.816 eV, resulting in an energy gap of 4.83 eV, with the charge transfer interaction being linked to the molecule's bioactivity. The molecular electrostatic potential (MEP) is another useful property derived from these calculations, which helps predict sites for electrophilic and nucleophilic attack. nih.gov

For this compound, the electron-donating nature of the amino and isobutyl groups would be expected to influence the HOMO and LUMO energy levels. A comprehensive DFT study would be necessary to determine the precise values and visualize the orbital distributions.

ParameterSignificanceTypical Values for Pyrazole Derivatives (eV)Reference
EHOMOElectron-donating ability-5.9 to -6.7 nih.govnih.gov
ELUMOElectron-accepting ability-1.4 to -1.9 nih.govnih.gov
ΔE (HOMO-LUMO Gap)Chemical reactivity and stability~4.4 to 4.9 nih.govnih.gov

Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

Pharmacophore models for various classes of pyrazole-based inhibitors have been successfully developed. clinicsearchonline.orgnih.gov For instance, a pharmacophore-based virtual screening was used to identify dual inhibitors for Janus kinases (JAK2 and JAK3) from a library of pyrazolone (B3327878) derivatives. acs.org Another study on pyrazole-based COX-2 inhibitors used pharmacophore modeling to design novel lead molecules. nih.gov

Based on its structure, a pharmacophore model for this compound would likely include:

A hydrogen bond donor feature corresponding to the 3-amino group.

A hydrogen bond acceptor feature from a nitrogen atom in the pyrazole ring.

A hydrophobic feature representing the 5-isobutyl group.

An aromatic/hydrophobic feature for the pyrazole ring itself.

Such a model would be valuable for virtually screening large compound libraries to find other molecules with similar features and potentially similar biological activity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. eurasianjournals.com In the context of drug design, MD simulations are used to study the stability of a ligand-protein complex, observe conformational changes, and refine the understanding of binding interactions obtained from molecular docking. eurasianjournals.comnih.gov

An MD simulation of this compound bound to a target protein would typically be run for tens to hundreds of nanoseconds. nih.gov Key analyses would include:

Root Mean Square Fluctuation (RMSF) : To identify which parts of the protein are flexible or rigid upon ligand binding.

Hydrogen Bond Analysis : To monitor the persistence of key hydrogen bonds throughout the simulation, confirming their importance for the interaction. nih.gov

MD simulations on pyrazole derivatives have been used to confirm the stability of docked conformations and to reveal the contribution of important active site residues to the binding free energy. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijsdr.org These models use calculated molecular descriptors (e.g., steric, electronic, hydrophobic properties) to predict the activity of new, untested compounds.

Numerous QSAR studies have been conducted on pyrazole derivatives for various activities, including as anticancer and anti-inflammatory agents. ijsdr.orgnih.gov For example, 2D and 3D-QSAR models have been developed for 1H-pyrazole derivatives as EGFR inhibitors, showing excellent predictive capacity. researchgate.net Another study developed a 5D-QSAR model for pyrazole derivatives, highlighting the contribution of hydrogen bond acceptor, hydrophobic, and salt bridge fields to the activity. nih.gov

To develop a QSAR model incorporating this compound, a series of analogues with varying substituents would be synthesized and tested for a specific biological activity. Descriptors for each molecule, such as those listed below, would then be correlated with their activity.

QSAR Descriptor TypeExamplesRelevance to this compound
Electronic Dipole moment, partial chargesInfluenced by the polar amino group and pyrazole ring.
Steric Molecular volume, surface areaThe size and shape of the isobutyl group are key steric factors.
Hydrophobic LogP (partition coefficient)The isobutyl group contributes significantly to hydrophobicity.
Topological Connectivity indicesDescribe the branching and overall shape of the molecule.

Successful QSAR models can guide the rational design of new derivatives with improved potency and desired properties. researchgate.net

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are central to elucidating the molecular structure of 5-Isobutyl-1H-pyrazol-3-amine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are used to map out the connectivity of atoms.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals corresponding to the protons of the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine and methylene (B1212753) protons), a singlet for the proton on the pyrazole (B372694) ring (C4-H), and broad signals for the exchangeable protons of the amine (-NH₂) and pyrazole (-NH) groups. acs.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum will display signals for the four unique carbons of the isobutyl group and the three distinct carbons of the pyrazole ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the substitution pattern. acs.org

Expected ¹H and ¹³C NMR Data for this compound

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Notes
Isobutyl -CH(CH₃)₂ ~ 0.9 (d, 6H) ~ 22.0 Doublet in ¹H due to coupling with the adjacent CH proton.
Isobutyl -CH(CH₃)₂ ~ 1.8 (m, 1H) ~ 28.0 Multiplet (septet or nonet) in ¹H.
Isobutyl -CH₂- ~ 2.4 (d, 2H) ~ 45.0 Doublet in ¹H due to coupling with the adjacent CH proton.
Pyrazole C4-H ~ 5.5 (s, 1H) ~ 95.0 Singlet in ¹H, upfield shift due to amine group.
Pyrazole C3-NH₂ broad signal ~ 158.0 Signal may be exchangeable with D₂O. Carbon is deshielded.
Pyrazole C5-isobutyl - ~ 150.0 Quaternary carbon, deshielded.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. carleton.edu For this compound, the key functional groups are the primary amine (-NH₂), the secondary amine within the pyrazole ring (-NH), and the alkyl (isobutyl) group.

The IR spectrum will prominently feature:

N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. tudelft.nl A separate, broader band for the pyrazole N-H stretch is also expected.

N-H Bending: A characteristic scissoring vibration for the primary amine group appears in the 1580-1650 cm⁻¹ range. tudelft.nl

C-H Stretching: Absorptions from the isobutyl group's C-H bonds will be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations from the pyrazole ring bonds will appear in the 1400-1600 cm⁻¹ region.

Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (primary amine) 3300 - 3500 Medium (two bands)
N-H Stretch (pyrazole ring) 3100 - 3300 Medium, Broad
C-H Stretch (sp³ alkyl) 2850 - 2960 Strong
N-H Bend (primary amine) 1580 - 1650 Medium to Strong
C=N / C=C Stretch (ring) 1400 - 1600 Medium

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV spectrum of this compound is primarily determined by the pyrazole ring, which contains π-electrons. The parent 1H-pyrazole molecule exhibits a strong π → π* transition in the UV region. researchgate.netwikipedia.org The presence of the amino (-NH₂) and isobutyl substituents on the pyrazole ring can cause a shift in the wavelength of maximum absorption (λₘₐₓ). The amino group, acting as an auxochrome, is likely to cause a bathochromic shift (a shift to a longer wavelength).

Expected UV-Vis Absorption Data for this compound

Transition Type Expected λₘₐₓ (nm) Solvent

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It can be used to determine the molecular weight of this compound from a complex mixture. The molecular ion peak ([M+H]⁺) would be expected at an m/z corresponding to its molecular weight plus the mass of a proton.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the compound's elemental formula. jst.go.jp For C₇H₁₃N₃, HRMS can distinguish its exact mass from other molecules with the same nominal mass.

Expected Mass Spectrometry Data for this compound

Ion Formula Calculated Exact Mass (m/z) Technique
[M]⁺ C₇H₁₃N₃ 139.1109 EI-MS
[M+H]⁺ C₇H₁₄N₃⁺ 140.1182 ESI-MS, HRMS

The molecular weight of the compound is 139.20 g/mol . ijcrt.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of those elements within the top few nanometers of a material's surface. carleton.edumdpi.com For a pure sample of this compound, XPS would confirm the presence of carbon and nitrogen and provide insight into their distinct chemical environments.

The N 1s spectrum is particularly informative as the molecule contains three chemically different nitrogen atoms: the pyrrolic-type nitrogen (-NH-), the pyridinic-type nitrogen (-N=), and the exocyclic amino nitrogen (-NH₂). Each will have a characteristic binding energy. Similarly, the C 1s spectrum can distinguish between the sp³ carbons of the isobutyl group and the sp² carbons of the pyrazole ring.

Expected XPS Binding Energies for this compound

Core Level Functional Group Expected Binding Energy (eV)
N 1s Pyridinic Nitrogen (-N=) ~ 398.6
N 1s Pyrrolic Nitrogen (-NH-) / Amino (-NH₂) ~ 400.0 - 400.5
C 1s C-C / C-H (isobutyl) ~ 284.8

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures or for purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic method for the analysis of non-volatile compounds like aminopyrazoles. Reverse-phase HPLC (RP-HPLC), using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic or trifluoroacetic acid), is typically employed. Detection is commonly achieved using a UV detector set at the compound's λₘₐₓ or a mass spectrometer (LC-MS).

Gas Chromatography (GC): While less common for polar molecules like amines due to potential peak tailing and thermal instability, GC can be used, often requiring prior derivatization. The amine group can be converted to a less polar derivative (e.g., a silyl (B83357) or acyl derivative) to improve its volatility and chromatographic behavior.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aminopyrazole derivatives. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating and quantifying these moderately polar compounds. The method's effectiveness hinges on the differential partitioning of the analyte between a nonpolar stationary phase (commonly C18) and a polar mobile phase.

A typical RP-HPLC method for a pyrazoline derivative involves an isocratic elution, where the mobile phase composition remains constant throughout the analysis. For instance, a mobile phase consisting of a mixture of 0.1% trifluoroacetic acid and methanol (e.g., in a 20:80 ratio) can be effective. The trifluoroacetic acid helps to ensure sharp peak shapes by controlling the ionization of the amine group. Detection is commonly performed using a UV detector at a wavelength where the pyrazole ring exhibits strong absorbance, such as 206 nm.

For more complex mixtures or for analyzing impurities related to 3(5)-amino-pyrazole derivatives, a gradient elution may be employed. google.com This involves changing the mobile phase composition over time, for example, by increasing the proportion of an organic solvent like acetonitrile in an aqueous buffer. google.com This allows for the effective separation of compounds with a wider range of polarities.

ParameterExample ConditionPurpose
ColumnEclipse XDB C18 (150mm x 4.6mm, 5µm)Provides a nonpolar stationary phase for separation.
Mobile Phase0.1% Trifluoroacetic Acid : Methanol (20:80)Elutes the compound from the column; acid improves peak shape.
Flow Rate1.0 mL/minControls the speed of the separation and retention time.
DetectionUV at 206 nmQuantifies the compound based on its light absorbance.
Temperature25 ± 2°CEnsures reproducible retention times.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher pressures.

UPLC is particularly valuable for analyzing complex samples, such as identifying impurities in technical-grade products containing pyrazole moieties. researchgate.net When coupled with high-resolution mass spectrometry (HR-MS), UPLC-MS/MS becomes a powerful tool for identifying unknown impurities and degradation products by providing accurate mass data, which aids in elucidating their chemical structures. researchgate.net For instance, an ion-pair UPLC C18 separation method can be developed to overcome challenges related to the analysis of highly polar compounds within a complex matrix. researchgate.net The enhanced separation efficiency of UPLC allows for the resolution of closely related isomers and impurities that might co-elute in a standard HPLC system.

Thin-Layer Chromatography (TLC) (for reaction monitoring)

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time, such as in the synthesis of this compound. rsc.orglibretexts.org The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com

To monitor such a reaction, small aliquots of the reaction mixture are taken at various time intervals and spotted onto a TLC plate, typically coated with silica (B1680970) gel. libretexts.org Alongside the reaction mixture, spots of the starting materials (the 1,3-dicarbonyl and hydrazine precursors) are also applied as standards. A "co-spot," where the reaction mixture and starting material are spotted on top of each other, is often used to aid in identification. libretexts.org

The plate is then developed in a suitable solvent system (eluent), which is chosen based on the polarity of the reactants and the product. As the reaction proceeds, the TLC will show the gradual disappearance of the starting material spots and the appearance of a new spot corresponding to the pyrazole product. rsc.orglibretexts.org The reaction is considered complete when the limiting reactant spot is no longer visible in the reaction mixture lane. Visualization can be achieved under a UV lamp if the compounds are UV-active, or by using a chemical staining agent like iodine. rsc.org

Single Crystal X-ray Diffraction (for structural confirmation)

Single Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. mdpi.com For a compound like this compound, this technique provides unequivocal confirmation of its molecular structure, including bond lengths, bond angles, and the spatial arrangement of atoms. researchgate.netnih.gov

To perform this analysis, a high-quality single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Studies on various aminopyrazole derivatives have utilized this technique to confirm their structures. researchgate.netrsc.org The crystallographic data obtained provides fundamental information about the molecule's conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. rsc.org This information is critical for understanding the compound's physical properties and its interactions with biological targets.

Crystallographic ParameterExample Data for a Pyrazole Derivative researchgate.netSignificance
Crystal SystemMonoclinicDescribes the basic geometry of the unit cell.
Space GroupP21/nDefines the symmetry elements within the unit cell.
a (Å)5.9308Length of the 'a' axis of the unit cell.
b (Å)10.9695Length of the 'b' axis of the unit cell.
c (Å)14.7966Length of the 'c' axis of the unit cell.
β (°)98.6180Angle of the 'β' axis of the unit cell.

Note: The data presented is for a representative pyrazole derivative and serves as an example of the information obtained from a single crystal X-ray diffraction study.

Utilization as Reference Standards in Analytical Methods

In quantitative analytical chemistry, the use of a reference standard is essential for accurate and valid results. A reference standard is a highly purified and well-characterized substance used to calibrate analytical instruments and to determine the concentration of the same substance in unknown samples.

This compound, when purified to a high degree (e.g., ≥98% purity as offered by chemical suppliers), can serve as a reference standard for its own quantification. chemscene.com To be used as such, its identity must be unequivocally confirmed (using methods like NMR, MS, and ultimately X-ray crystallography) and its purity must be accurately determined.

In practice, a stock solution of the this compound reference standard is prepared at a precisely known concentration. This stock solution is then used to create a series of calibration standards of decreasing concentrations. These standards are analyzed using an instrumental method like HPLC or UPLC, and a calibration curve is generated by plotting the instrument response (e.g., peak area) against the concentration. When an unknown sample is analyzed, its instrument response is measured, and the concentration of this compound in the sample is calculated by interpolation from the calibration curve. This process is fundamental for quality control in manufacturing and for various research applications requiring precise quantification.

Medicinal Chemistry and Drug Discovery Applications

Role as a Lead Compound or Building Block in Synthesis

5-Isobutyl-1H-pyrazol-3-amine is a valuable chemical intermediate, or building block, for the synthesis of more complex molecules with potential therapeutic activities. smolecule.com Its structure features two key reactive sites: the 3-amino group and the N1 nitrogen of the pyrazole (B372694) ring, which can be readily functionalized to generate large libraries of derivatives for biological screening. The isobutyl group at the C5 position provides a lipophilic substituent that can be crucial for binding to hydrophobic pockets within target proteins.

Medicinal chemists utilize this compound in various synthetic transformations. For instance, the amino group can undergo reactions such as acylation, sulfonylation, or reductive amination to introduce a wide array of side chains. mdpi.commdpi.com The ring nitrogen can be alkylated or arylated to further explore the chemical space. This synthetic tractability allows for systematic modifications to explore structure-activity relationships (SAR), a critical process in optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

A common application is in the synthesis of kinase inhibitors. The aminopyrazole core can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding site of kinases. nih.gov By modifying the substituents on the pyrazole ring, such as the isobutyl group at C5 and adding larger moieties via the amino group, researchers can achieve high potency and selectivity for specific kinase targets. nih.gov

Table 1: Examples of Synthetic Transformations Using a 5-Alkyl-1H-pyrazol-3-amine Building Block
Reaction TypeReagent/ConditionResulting Structure/MotifTherapeutic Target Class
Nucleophilic SubstitutionSubstituted Pyrimidine (B1678525)N-(Pyrazol-3-yl)pyrimidin-4-amineProtein Kinases (e.g., CDKs) nih.gov
Urea FormationAryl IsocyanateN-Aryl-N'-(pyrazol-3-yl)ureaProtein Kinases (e.g., FLT3) nih.gov
SulfonamidationSulfonyl ChlorideN-(Pyrazol-3-yl)sulfonamideAnticancer Agents mdpi.com
Condensationβ-DiketonePyrazolo[1,5-a]pyrimidine (B1248293)CNS Agents, mGluR5 Modulators researchgate.net

Scaffold for Novel Drug Development

The 5-aminopyrazole scaffold, with substituents like the isobutyl group, is a cornerstone in the design of novel drugs, particularly in oncology and inflammatory diseases. frontiersin.org Its proven success is exemplified by its presence in several FDA-approved drugs and numerous clinical candidates. nih.gov The development of kinase inhibitors is a prominent area where this scaffold has been extensively utilized. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Table 2: Drug Candidates Based on the 5-Aminopyrazole Scaffold
Compound ClassTarget Kinase(s)Therapeutic AreaRole of C5-Alkyl Group
Pyrazolyl-ureasFLT3, c-KitOncology (AML) nih.govOccupies hydrophobic pocket, influences selectivity.
N-(Pyrazol-3-yl)pyrimidinesCDK16, PCTAIRE familyOncology nih.govModulates selectivity across the kinome.
Pyrimidyl-pyrazolesJNK3Neurodegenerative Diseases nih.govKey for potent and selective inhibition.
Phenyl Pyrazoles5-HT2A ReceptorArterial Thrombosis nih.govContributes to optimal receptor binding and pharmacokinetic properties.

Strategies for Enhancing Metabolic Stability

Metabolic stability is a critical parameter in drug design, determining a compound's half-life and oral bioavailability. While the pyrazole ring itself is generally considered resistant to metabolic degradation, the substituents attached to it can be susceptible to metabolism by cytochrome P450 (CYP) enzymes. nih.govnih.gov The isobutyl group on this compound could be a potential site for oxidative metabolism, such as hydroxylation at the tertiary carbon or less-hindered methylene (B1212753) positions.

Medicinal chemists employ several strategies to enhance metabolic stability by blocking these "metabolic hot spots". researchgate.net

Steric Hindrance : Introducing bulky groups near a metabolically liable position can sterically shield it from the active site of metabolic enzymes.

Fluorination : The replacement of hydrogen atoms on the isobutyl group with fluorine can block sites of oxidation. The carbon-fluorine bond is much stronger than the carbon-hydrogen bond, making it resistant to cleavage by CYP enzymes. For example, a fluoro-isobutyl group has been shown to improve pharmacokinetic profiles in drug candidates. researchgate.net

Deuteration : Replacing hydrogen atoms with their heavier isotope, deuterium, can slow the rate of metabolic reactions due to the kinetic isotope effect. This strategy involves selectively deuterating the positions on the isobutyl group that are most prone to oxidation. researchgate.net

Development of Multi-Target Inhibitors

Designing drugs that can modulate multiple targets simultaneously is an emerging strategy for treating complex multifactorial diseases like cancer. The 5-aminopyrazole scaffold is well-suited for the development of multi-target inhibitors due to its versatility and ability to be extensively decorated with different functional groups.

By carefully designing the substituents that are added to the this compound core, it is possible to create a molecule that fits into the ATP-binding sites of several different kinases. For example, researchers have successfully developed 1H-pyrazole-3-carboxamide derivatives that act as potent dual inhibitors of FLT3 and Cyclin-Dependent Kinases (CDK2/4). mdpi.com In this work, structural optimization revealed that combining specific moieties in different regions of the molecule could achieve potent inhibition of multiple targets. The core scaffold provides the essential hinge-binding interactions, while peripheral groups are tailored to interact with unique features in the active sites of the different target kinases, thereby achieving a multi-target profile. mdpi.com This approach can lead to enhanced therapeutic efficacy and potentially overcome drug resistance mechanisms that arise from the activation of alternative signaling pathways.

Preclinical Research and Therapeutic Potential

Therapeutic Applications

The structural motif of 5-aminopyrazole is a key component in the design of various biologically active molecules. nih.gov Research into compounds containing this scaffold has revealed potential applications in oncology, inflammatory disorders, neurodegenerative diseases, and infectious diseases.

The pyrazole (B372694) scaffold is a foundational structure for numerous compounds investigated for their anti-cancer properties. nih.gov Derivatives of this class have been shown to target key pathways involved in cancer cell proliferation and survival.

Detailed Research Findings:

Inhibition of Apoptosis Regulators: Certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been synthesized and evaluated as potential inhibitors of Bcl-2, an anti-apoptotic protein that is often overexpressed in cancer cells. researchgate.netrsc.org By inhibiting Bcl-2, these compounds can trigger the programmed cell death (apoptosis) pathway in malignant cells. researchgate.net Studies on MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines showed that some derivatives exhibited significant cytotoxicity, with IC50 values ranging from 3.9 to 35.5 μM against MCF-7 cells. rsc.org

Antiproliferative Effects: A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and tested for their ability to inhibit the proliferation of breast cancer cells (MCF-7). nih.gov These compounds demonstrated interesting growth inhibitory effects, highlighting the importance of the N-terminal pyrazole ring structure for antiproliferative activity. nih.gov

DNA Damage: In addition to activating apoptotic proteins like Bax and Caspase-3, some pyrazole derivatives were found to induce DNA damage in cancer cells, suggesting a multi-faceted mechanism of action. rsc.org

Pyrazole Derivative Type Cancer Cell Line Observed Effect
1,3,5-trisubstituted-1H-pyrazolesMCF-7, A549, PC-3Bcl-2 inhibition, Cytotoxicity, DNA damage rsc.org
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativesMCF-7Inhibition of cell proliferation nih.gov
5-aminopyrazole derivativesVariousInhibition of cancer cell growth nih.gov

Pyrazole derivatives have a long history as anti-inflammatory agents, with some early compounds like phenylbutazone (B1037) being used clinically. nih.gov Modern research continues to explore this scaffold for developing more selective and potent anti-inflammatory drugs.

Detailed Research Findings:

Enzyme Inhibition: The anti-inflammatory effects of many pyrazole compounds are attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.commdpi.com

In Vivo Models: In studies using the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, several pyrazole derivatives have shown significant anti-inflammatory activity. mdpi.comnih.govnih.gov For example, certain ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives demonstrated a notable reduction in paw edema compared to control groups. nih.gov

Kinase Inhibition: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical transducer in inflammatory signaling pathways. nih.gov A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent and selective inhibitors of IRAK4, representing an attractive target for treating inflammatory diseases. nih.gov

Derivative Class Mechanism/Model Therapeutic Target
Pyrazolo[5,1-b]quinazolinesCyclooxygenase-2 (COX-2) InhibitionInflammation mdpi.com
5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidinesIRAK4 Kinase InhibitionInflammation nih.gov
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylatesCarrageenan-induced paw edemaInflammation nih.gov

The pyrazole core is being actively investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov The focus is often on inhibiting specific kinases and enzymes implicated in the pathology of these conditions. nih.govmdpi.com

Detailed Research Findings:

JNK3 Inhibition: c-Jun N-terminal Kinase 3 (JNK3) is an enzyme specifically distributed in the brain and is considered a therapeutic target for neurodegenerative diseases. nih.gov Inhibiting JNK3 may suppress the formation of beta-amyloid, a hallmark of Alzheimer's disease. nih.gov A series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were designed as selective JNK3 inhibitors, with some compounds showing high inhibitory activity (IC50 values as low as 227 nM). nih.gov

MAO-B Inhibition: Monoamine oxidase B (MAO-B) is another key enzyme target in neurodegenerative disorders. nih.gov Certain novel pyrazole derivatives have been developed as dual MAO-B inhibitors and anti-inflammatory agents, which could offer a multi-faceted therapeutic approach to Alzheimer's disease. nih.gov

Acetylcholinesterase (AChE) Inhibition: The inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for managing Alzheimer's symptoms. nih.govmdpi.com Pyrazoline derivatives have been identified as potential inhibitors of AChE. nih.gov

The broad biological activity of pyrazole-containing compounds extends to antiviral applications. Researchers have synthesized and tested various pyrazole derivatives against a range of DNA and RNA viruses. nih.gov

Detailed Research Findings:

Broad-Spectrum Activity: Some pyrazole derivatives have demonstrated activity against multiple viruses. For instance, pyrazofurin, a related heterocyclic compound, and its derivatives have shown notable effects against influenza A, vaccinia virus, and respiratory syncytial virus. nih.gov

Specific Viral Targets: Research has identified pyrazole and isoxazole-containing heterocycles with activity against herpes simplex virus type-1 (HSV-1). nih.gov Other studies have explored benzyl-substituted derivatives of 1H-pyrazole-3-carboxylic acid for their inhibitory effects on HIV replication. nih.gov

The anti-inflammatory and immunomodulatory properties of pyrazole derivatives make them potential candidates for treating autoimmune diseases, which are characterized by chronic inflammation and an aberrant immune response. nih.govnih.gov

Detailed Research Findings:

Targeting Innate Immunity: The inhibition of IRAK4, a key kinase in toll-like receptor (TLR) and IL-1 receptor signaling, is a promising strategy for a range of autoimmune diseases. nih.gov Pyrazole-based IRAK4 inhibitors could potentially treat conditions such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). nih.gov

Modulating T-cell Imbalance: In animal models of rheumatoid arthritis, some compounds used in traditional medicine, which are being investigated for their active components, have been shown to reverse the imbalance of Th17 and Treg cells, a key factor in autoimmune pathology. mdpi.com While not pyrazoles themselves, this highlights the immunomodulatory pathways that new synthetic compounds like pyrazole derivatives could target.

General Safety and Toxicity Considerations

A comprehensive toxicological profile specifically for 5-Isobutyl-1H-pyrazol-3-amine is not extensively detailed in publicly accessible literature. The compound is primarily intended for research purposes. chemscene.com However, general safety and toxicity considerations can be inferred from Safety Data Sheets (SDS) of structurally related aminopyrazole compounds.

Based on aggregated GHS data for similar chemicals, such as 5-Amino-3-methyl-1-phenylpyrazole, compounds in this class may present the following hazards: nih.gov

Acute Oral Toxicity: May be harmful if swallowed. nih.gov

Skin and Eye Irritation: Can cause skin irritation and serious eye irritation or damage. nih.gov

Dermal Toxicity: Some related compounds are classified as toxic in contact with skin.

Respiratory Irritation: May cause respiratory irritation. nih.gov

Specific Target Organ Toxicity: Through prolonged or repeated exposure, some pyrazole derivatives have been noted to cause damage to specific organs, such as the spleen and thyroid, in non-human studies.

It is crucial to handle this compound and its relatives with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area, following standard laboratory safety protocols.

Intellectual Property and Commercial Landscape

Patent Landscape Analysis

A thorough analysis of the patent landscape reveals a lack of patents that specifically claim 5-Isobutyl-1H-pyrazol-3-amine as a novel invention, for a specific use, or detailing a unique synthetic process. While the broader class of pyrazole (B372694) derivatives is extensively covered in patent literature for a wide array of therapeutic applications, direct and explicit mention of the 5-isobutyl-substituted aminopyrazole in the claims or detailed examples of these patents is not readily found.

General searches for patents related to pyrazole derivatives often highlight their potential in various therapeutic areas. However, these patents typically cover a wide range of substituted pyrazoles, and without specific inclusion, it is not possible to definitively associate this intellectual property with this compound. The absence of dedicated patents for this specific compound suggests that it may not be the primary focus of current pharmaceutical or agrochemical research and development, or it may be a known compound that is used as an intermediate in the synthesis of other patented molecules, though this is not explicitly detailed in the available resources.

Market and Research Status

Currently, this compound is predominantly available from various chemical suppliers as a research chemical. This indicates its use in laboratory and research settings, likely as a building block for the synthesis of more complex molecules. There is no publicly available information to suggest that this compound is an experimental or investigational compound undergoing preclinical or clinical trials.

The research status of this specific compound appears to be in the exploratory phase. While the pyrazole core is a well-established pharmacophore in drug discovery, leading to numerous approved drugs and investigational candidates, the specific biological activity and therapeutic potential of the 5-isobutyl derivative have not been extensively reported in peer-reviewed scientific literature. Its primary role at present seems to be as a reagent for chemical synthesis rather than an active therapeutic agent itself.

Conclusion and Future Research Directions

Summary of Key Findings and Current Status

5-Isobutyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole (B372694) nucleus, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents. nih.govnih.gov The aminopyrazole motif, specifically, is recognized as an advantageous framework for designing ligands that can interact with various enzymes and receptors. nih.govnih.gov The current status of this compound is primarily that of a research chemical, identified by its CAS number 1000896-88-7. chemscene.com While the broader class of pyrazole derivatives has been extensively studied and shown to possess diverse biological activities—including anti-inflammatory, anticancer, and antimicrobial properties—specific research findings on the biological or material science applications of the 5-isobutyl variant are not widely documented in peer-reviewed literature. nih.govnih.gov Its existence and availability from chemical suppliers suggest its potential use as a building block in synthetic chemistry. chemscene.comhit2lead.com The key findings are thus centered on its chemical identity and its classification within a therapeutically important family of compounds, rather than on demonstrated biological or functional properties.

Remaining Challenges and Knowledge Gaps

The primary challenge surrounding this compound is the significant gap in scientific knowledge regarding its specific properties and potential applications. The compound remains largely uncharacterized in the public domain. Key knowledge gaps that need to be addressed include:

Synthesis and Characterization: While general methods for synthesizing aminopyrazoles are known, specific, high-yield, and scalable synthetic routes for this compound have not been detailed in the literature. nih.gov Comprehensive characterization using modern analytical techniques (NMR, LC-MS, etc.) is also not readily available. bldpharm.com

Physicochemical Properties: Detailed experimental data on its solubility, stability, pKa, and other key physicochemical parameters are absent. This information is crucial for any potential development in medicinal chemistry or materials science.

Biological Activity Profile: There is a lack of systematic screening of this compound for any biological activity. Its potential as an inhibitor of kinases, a common target for pyrazole derivatives, or its efficacy in cancer, neurodegenerative, or infectious disease models is unknown. nih.govresearchgate.net

Mechanism of Action: Without a known biological target or activity, no mechanistic studies have been performed.

Structure-Activity Relationships (SAR): As a foundational molecule, no SAR studies have been conducted to understand how modifications to its structure would affect biological activity. mdpi.comresearchgate.net

Promising Avenues for Future Research

Given the proven potential of the aminopyrazole scaffold, this compound represents an unexplored starting point for multiple research avenues. nih.gov Future investigations could unlock its potential and contribute to the development of novel functional molecules.

The structure of this compound offers several sites for chemical modification, making it an ideal candidate for the creation of a diverse chemical library. The 3-amino group is a versatile handle for a variety of chemical transformations. researchgate.netbeilstein-journals.org Future research should focus on:

N-Functionalization: Acylation, sulfonylation, and reductive amination at the 3-amino group to generate a series of amides, sulfonamides, and secondary/tertiary amines.

Fused Ring Systems: Utilizing the amino group and the adjacent ring nitrogen (N2) or carbon (C4) as nucleophilic sites to construct fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines, which are known pharmacophores. nih.govbeilstein-journals.org

Substitution at the Pyrazole Core: N-alkylation or N-arylation at the N1 position of the pyrazole ring to modulate lipophilicity and target interactions.

Table 1: Potential Derivatization Strategies for this compound

Reaction Type Reagent Class Target Position Potential Outcome
Acylation Acid Chlorides, Anhydrides 3-Amino Group Amide derivatives
Sulfonylation Sulfonyl Chlorides 3-Amino Group Sulfonamide derivatives
Reductive Amination Aldehydes, Ketones 3-Amino Group Secondary/Tertiary amine derivatives
Cyclocondensation β-Diketones, β-Ketoesters 3-Amino Group, C4 Fused Pyrazolo[3,4-b]pyridine systems

Upon the discovery of any significant biological activity, in-depth mechanistic studies would be a critical next step. For instance, if initial screenings reveal anticancer properties, research could focus on:

Target Identification: Employing techniques such as affinity chromatography, proteomics, or genetic screening to identify the specific cellular target(s), such as protein kinases, which are common targets for pyrazole-based inhibitors. nih.govdntb.gov.ua

Enzymatic and Cellular Assays: Quantifying the inhibitory effect on specific enzymes (e.g., IC50 values for kinases) and evaluating the downstream effects in cellular pathways, such as cell cycle progression and apoptosis. nih.govnih.gov

Biophysical Interaction Studies: Using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding kinetics and thermodynamics of the compound with its purified target protein.

A common challenge in drug development is achieving target selectivity to minimize off-target effects and toxicity. Future research should leverage structure-activity relationship (SAR) data from derivatization studies to rationally design more selective compounds. nih.gov This iterative process involves:

Systematic Structural Modifications: Modifying the isobutyl group, substituting other positions on the pyrazole ring, and altering the functional groups introduced during derivatization to enhance binding affinity and selectivity for the desired target.

Selectivity Profiling: Screening optimized compounds against a broad panel of related targets (e.g., a kinome-wide panel) to ensure selectivity. nih.gov

Lead Optimization: Fine-tuning the physicochemical properties of the most selective compounds to improve their drug-like characteristics, such as solubility and metabolic stability.

Computational chemistry can significantly accelerate the research and development process for this compound and its derivatives, offering a cost-effective way to predict properties and prioritize synthetic efforts. eurasianjournals.com Promising computational avenues include:

Molecular Docking: Simulating the binding of virtual libraries of derivatives to the active sites of known biological targets (e.g., various protein kinases) to predict binding modes and affinities, thereby guiding the selection of compounds for synthesis. nih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of synthesized derivatives with their measured biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound when bound to its target. eurasianjournals.com This provides insights into the stability of the interaction and the key intermolecular forces involved. eurasianjournals.com

Density Functional Theory (DFT) Calculations: Investigating the electronic structure and properties of the molecule to understand its reactivity and interaction patterns at a quantum mechanical level. eurasianjournals.com

Table 2: Application of Computational Methods in Future Research

Computational Method Objective Potential Outcome
Molecular Docking Predict binding modes and affinities to biological targets. Prioritization of derivatives for synthesis; understanding key interactions.
3D-QSAR Correlate molecular structure with biological activity. Predictive models for designing more potent compounds. nih.gov
Molecular Dynamics (MD) Analyze the stability and dynamics of ligand-target complexes. Insight into the durability of binding and conformational changes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Isobutyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step processes involving cyclization, condensation, or reductive amination. For example, pyrazole derivatives can be synthesized using Mannich reactions or by reacting substituted hydrazines with β-keto esters. Key intermediates like 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride are critical for subsequent functionalization . Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) is essential. For instance, copper(I) bromide and cesium carbonate have been used in coupling reactions to introduce isobutyl groups .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C chemical shifts to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for pyrazole rings) .
  • X-ray crystallography : Resolve crystal structures to determine bond angles and spatial arrangements. For example, pyrazole derivatives often exhibit planar geometry with intramolecular hydrogen bonding .
  • HRMS : Verify molecular weight (e.g., m/z 215 [M+H]+ for related pyrazole amines) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Common assays include:

  • Antibacterial screening : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .
  • Antioxidant assays : Measure DPPH radical scavenging activity or FRAP (Ferric Reducing Antioxidant Power) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological profile?

  • Methodological Answer :

  • Substitution at Position 1 : Introducing aryl groups (e.g., phenyl or pyridinyl) improves membrane permeability .
  • Position 3 Amine Functionalization : Acylation or alkylation modulates solubility and target affinity. For example, N-cyclopropyl derivatives exhibit enhanced metabolic stability .
  • Heterocycle Fusion : Incorporating triazole or oxadiazole rings increases binding to enzymes like kinases or oxidoreductases .

Q. What strategies resolve contradictions in spectral data for pyrazole-amine derivatives?

  • Methodological Answer :

  • Dynamic NMR : Identify tautomeric equilibria (e.g., pyrazole ↔ pyrazoline) causing split signals .
  • Computational Modeling : Use DFT calculations to predict 1H^1H NMR shifts and compare with experimental data .
  • Isotopic Labeling : Track proton exchange in deuterated solvents to confirm hydrogen bonding networks .

Q. How do crystallization conditions affect the polymorphic forms of this compound?

  • Methodological Answer :

  • Solvent Screening : Polar solvents (e.g., DMSO) favor monoclinic crystals, while non-polar solvents yield triclinic forms .
  • Temperature Gradients : Slow cooling from 120°C to 25°C reduces lattice defects and enhances diffraction quality .
  • Additive Engineering : Co-crystallization with benzoic acid derivatives can stabilize specific polymorphs .

Key Considerations for Experimental Design

  • Contradictions in Evidence : Discrepancies in synthetic yields (e.g., CuBr vs. Pd catalysts) suggest solvent-dependent reactivity .
  • Safety Protocols : Handle waste containing pyrazole amines via neutralization (pH 7) before disposal to avoid environmental contamination .
  • Advanced Tools : Use docking studies (AutoDock Vina) to predict binding modes with biological targets like kinases or DNA gyrase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.